2-Chloroimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBPPUOMJSYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloroimidazo 1,2 a Pyrazine and Analogues
Classical Approaches to the Imidazo[1,2-a]pyrazine (B1224502) Core
The foundational methods for constructing the imidazo[1,2-a]pyrazine ring system have traditionally relied on condensation and cyclization reactions. These approaches are well-established and continue to be relevant in organic synthesis.
Condensation Reactions with 2-Aminopyrazine (B29847) Derivatives
The most conventional and widely utilized method for synthesizing the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. ucl.ac.uksmolecule.com A classic example is the reaction between 2-aminopyrazine and chloroacetaldehyde. ucl.ac.uknih.gov The choice of solvent can significantly impact the reaction yield; for instance, using methanol (B129727) as a solvent has been shown to produce the product in a high yield of 98%, whereas dimethylformamide (DMF) results in lower yields. ucl.ac.uknih.gov
Similarly, α-bromo aryl ketones can be condensed with 2-amino-3-chloropyrazine (B41553) to prepare 2-aryl-8-chloroimidazo[1,2-a]pyrazine intermediates. nih.gov The reaction of 2-aminopyrazine with ethyl 2-chloroacetoacetate can lead to competing reactions and the formation of different products. ucl.ac.uk
| Reactants | Reagents/Solvent | Product | Yield | Reference |
| 2-Aminopyrazine, Chloroacetaldehyde | Methanol | Imidazo[1,2-a]pyrazine | 98% | ucl.ac.uknih.gov |
| 2-Aminopyrazine, Chloroacetaldehyde | DMF | Imidazo[1,2-a]pyrazine | 13% | ucl.ac.uk |
| 2-Amino-3-chloropyrazine, α-Bromo aryl ketones | Not specified | 2-Aryl-8-chloroimidazo[1,2-a]pyrazines | Not specified | nih.gov |
| 4,6-Dibromo-2-aminopyrazine, 2-Bromoacetyl naphthalene | Not specified | 6,8-Dibromoimidazo[1,2-a]pyrazine | Not specified | nih.gov |
Cyclization Strategies for Heterocycle Formation
Cyclization is a critical step in forming the bicyclic imidazo[1,2-a]pyrazine system. Following the initial condensation, an intramolecular cyclization occurs. For example, in the reaction of 2-aminopyrazine with an α-halocarbonyl compound, the initial nucleophilic attack can be from the endocyclic nitrogen of the pyrazine (B50134) ring, followed by cyclization between the primary amine and the carbonyl group. ucl.ac.uk
In some cases, the cyclization is acid-induced. For instance, the coupling of 2-aminopyrazine derivatives with 2,3-dichloropyrazine (B116531) in 1,4-dioxane (B91453) yields pyrazinyl-amino alcohols, which after Swern oxidation to the ketones, undergo acid-induced cyclization to form 3-aryl-8-chloroimidazo[1,2-a]pyrazines. smolecule.com
Modern Synthetic Strategies for 2-Chloroimidazo[1,2-a]pyrazine
Contemporary synthetic methods aim for higher efficiency, milder reaction conditions, and greater molecular diversity. These strategies include multicomponent reactions, metal-free approaches, and iodine-catalyzed methodologies.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. sci-hub.se Several MCRs have been developed for the synthesis of substituted imidazo[1,2-a]pyrazines.
A notable example is the Ugi-type MCR, which combines an isonitrile, an aldehyde, and an aminopyrazine to produce 2-substituted-3-aminoimidazo[1,2-a]pyrazines. ucl.ac.uk Another three-component reaction involves 2-aminopyrazine, formaldehyde, and sodium cyanide to yield 3-aminoimidazo[1,2-a]pyrazine. ucl.ac.uk More recently, a three-component condensation of 2-aminopyrazine, an aldehyde, and an isonitrile has been reported to synthesize 3-amino-substituted imidazo[1,2-a]pyrazines. sci-hub.se This reaction is presumed to proceed via an iminium species that is attacked by the isonitrile, followed by a 5-endo-dig cyclization. sci-hub.se
The Groebke-Blackburn-Bienaymé reaction, another three-component reaction, has been utilized with pyrazine-2,3-diamine as the amidine component to create a library of 2,3-disubstituted imidazo[1,2-a]pyrazin-8-amines. rug.nl
| Reaction Type | Components | Product | Catalyst/Conditions | Reference |
| Ugi-type MCR | Isonitrile, Aldehyde, Aminopyrazine | 2-Substituted-3-aminoimidazo[1,2-a]pyrazines | Not specified | ucl.ac.uk |
| Three-component reaction | 2-Aminopyrazine, Formaldehyde, Sodium cyanide | 3-Aminoimidazo[1,2-a]pyrazine | Not specified | ucl.ac.uk |
| Groebke-Blackburn-Bienaymé | Pyrazine-2,3-diamine, Aldehyde, Isonitrile | 2,3-Disubstituted imidazo[1,2-a]pyrazin-8-amines | Sc(OTf)3 | rug.nl |
Transition-Metal-Free Cyclization Approaches
The development of transition-metal-free synthetic routes is a significant goal in green chemistry. An efficient one-pot, transition-metal-free chlorocyclization of 2-aminopyridines with aliphatic carboxylic acids has been reported to produce 2-chloro- or 3-chloro-substituted imidazo[1,2-a]pyridines, a related class of compounds. researchgate.net This tandem chlorocyclization provides a novel approach, although it involves the use of potentially hazardous reagents. researchgate.net Another transition-metal-free method involves the synthesis of 2,3-diarylimidazo[1,2-α]pyridines from 2-aminopyridines and alkynoates, which proceeds via C-C bond cleavage and formation. rsc.org
Iodine-Catalyzed Methodologies
Iodine has emerged as a cost-effective and environmentally friendly catalyst for synthesizing imidazo[1,2-a]pyrazine derivatives. rsc.orgrsc.org An efficient, iodine-catalyzed, one-pot, three-component condensation has been developed for the synthesis of imidazo[1,2-a]pyrazines. rsc.orgrsc.org This reaction involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature. rsc.org
The proposed mechanism suggests that the initial condensation of 2-aminopyrazine with an aryl aldehyde forms an imine ion. rsc.org This ion is then activated by the Lewis acid iodine, which facilitates the nucleophilic addition of tert-butyl isocyanide, leading to a [4+1] cycloaddition to generate the imidazo[1,2-a]pyrazine derivative. rsc.org This methodology is advantageous due to its mild reaction conditions, simple workup, and good yields. rsc.org
| Reactants | Catalyst | Product | Key Features | Reference |
| Aryl aldehyde, 2-Aminopyrazine, tert-Butyl isocyanide | Iodine | Imidazo[1,2-a]pyrazine derivatives | Room temperature, one-pot, good yields | rsc.orgrsc.org |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved selectivities compared to conventional heating methods. scispace.com Its application in the synthesis of the imidazo[1,2-a]pyrazine scaffold is a notable advancement, enabling efficient and rapid access to this heterocyclic system.
One prominent microwave-assisted method involves the catalyst-free heteroannulation reaction between various substituted 2-aminopyrazines and α-bromoketones. acs.org This approach is highlighted by its use of an environmentally benign solvent system, such as H₂O-IPA, to produce the corresponding imidazo[1,2-a]pyrazines in excellent yields. acs.org The coupling of microwave technology with solution-phase parallel synthesis has also been effectively used to create libraries of substituted 3-aminoimidazo[1,2-a]pyrazines. scispace.comnih.gov This is achieved through multicomponent reactions of tagged benzaldehydes with 2-aminopyrazines and isocyanides, followed by palladium-catalyzed cross-coupling reactions. scispace.comnih.gov The reactions are significantly accelerated by microwave heating, with reaction times often reduced to minutes. scispace.com
For instance, the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives via a multicomponent reaction can be conducted by heating the reactants to 150 °C for 10 minutes using microwave irradiation. scispace.com Similarly, subsequent cross-coupling reactions can be completed in as little as 5 minutes at 180 °C. scispace.com These rapid, high-yielding reactions underscore the efficiency of microwave-assisted protocols in constructing the imidazo[1,2-a]pyrazine core and its derivatives. scispace.comacs.orgresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrazine Derivatives
| Methodology | Key Features | Typical Reaction Time | Solvent/Catalyst | Reference |
|---|---|---|---|---|
| Microwave-Assisted Heteroannulation | Catalyst-free, environmentally benign | Excellent yields | H₂O-IPA | acs.org |
| Microwave-Assisted Multicomponent Reaction | Rapid, suitable for library synthesis | 10 minutes | DCM/MeOH, Sc(OTf)₃ | scispace.com |
| Microwave-Assisted Cross-Coupling | Fast functionalization | 5 minutes | DMF, Pd(dppf)Cl₂ | scispace.com |
Regioselective Synthesis of Substituted Imidazo[1,2-a]pyrazines
Strategies for 2-Aryl-8-Chloroimidazo[1,2-a]pyrazine Synthesis
The synthesis of 2-aryl-8-chloroimidazo[1,2-a]pyrazines is commonly achieved through a direct condensation reaction. nih.gov This strategy involves the reaction of 2-amino-3-chloropyrazine with an appropriate α-bromo aryl ketone. nih.gov This condensation provides a straightforward and efficient route to the desired 2-substituted regioisomer. nih.gov While synthetic approaches to 2-aryl imidazo[1,2-a]pyrazine derivatives have been less frequently reported compared to their 3-substituted counterparts, this condensation method is a key enabling strategy. nih.gov
The general scheme for this synthesis is as follows:
Starting Materials: 2-amino-3-chloropyrazine and an α-bromo aryl ketone (e.g., 2-(Bromoacetyl)naphthalene). nih.govucl.ac.uk
Reaction: Condensation of the two starting materials. nih.gov
Product: 2-Aryl-8-chloroimidazo[1,2-a]pyrazine. nih.govresearchgate.net
This method forms the basis for creating a variety of 2-aryl substituted analogues, which can then undergo further functionalization, such as Buchwald–Hartwig coupling, to introduce diverse groups at the 8-position. nih.gov
Strategies for 3-Aryl-8-Chloroimidazo[1,2-a]pyrazine Synthesis
In contrast, the synthesis of 3-aryl-8-chloroimidazo[1,2-a]pyrazines requires a more elaborate, multi-step sequence. nih.gov A successful strategy, adapted from previously reported methods, begins with an aryl ketone and proceeds through several key transformations. nih.gov
The synthetic pathway involves the following steps:
α-Bromination: The starting aryl ketone is brominated using pyridinium (B92312) tribromide to yield an α-bromo ketone. nih.gov
Azide (B81097) Substitution: The resulting α-bromo ketone undergoes substitution with an azide. nih.gov
Reduction: The azide is then reduced to form an amino alcohol. nih.gov
Coupling: The amino alcohol is coupled with 2,3-dichloropyrazine. nih.gov
Oxidation: The resulting pyrazinyl-amino alcohol is oxidized to the corresponding ketone via Swern oxidation. nih.gov
Cyclization: Finally, an acid-induced cyclization of the ketone affords the target 3-aryl-8-chloroimidazo[1,2-a]pyrazine. nih.govresearchgate.net
This sequence provides reliable access to the 3-substituted regioisomers, which were essential for studies investigating these compounds as potential inhibitors of bacterial systems. nih.gov
Control of Regioisomer Formation
The control over the formation of either the 2-aryl or 3-aryl regioisomer of 8-chloroimidazo[1,2-a]pyrazine (B1365105) is a clear demonstration of strategic synthetic planning. The regioselectivity is fundamentally determined by the disconnection approach and the selection of the pyrazine starting material.
For 2-Aryl Isomers: The key bond formation occurs between the nitrogen at position 1 (N-1) and the carbon at position 2 (C-2) of the imidazo[1,2-a]pyrazine core. This is achieved by reacting 2-amino-3-chloropyrazine with an α-halo aryl ketone. The amino group of the pyrazine acts as the nucleophile, attacking the α-carbon of the ketone, leading directly to the 2-substituted scaffold after cyclization. nih.gov
For 3-Aryl Isomers: The synthesis is designed to form the bond between N-1 and C-8a, and between C-2 and C-3. This is accomplished by using 2,3-dichloropyrazine . An aryl amino alcohol is first coupled to the pyrazine ring at the C-2 position. Subsequent oxidation and intramolecular cyclization, where the amino group attacks the carbonyl to form the imidazole (B134444) ring, places the aryl group specifically at the 3-position. nih.gov
Another advanced method for controlling regioselectivity involves the use of organometallic intermediates. Regioselective metalations of the 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold using specific bases like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl can direct functionalization to different positions on the ring system, such as C-5 or C-8, offering an alternative pathway for controlled substitution. rsc.org This highlights how the choice of reagents and reaction conditions can precisely dictate the site of chemical modification on the imidazo[1,2-a]pyrazine core. scispace.comrsc.org
Table 2: Summary of Regioselective Control Strategies
| Target Isomer | Pyrazine Starting Material | Key Reagent | Synthetic Principle | Reference |
|---|---|---|---|---|
| 2-Aryl-8-chloro | 2-Amino-3-chloropyrazine | α-Bromo aryl ketone | Direct condensation and cyclization | nih.govucl.ac.uk |
| 3-Aryl-8-chloro | 2,3-Dichloropyrazine | Aryl amino alcohol | Multi-step sequence involving coupling, oxidation, and intramolecular cyclization | nih.gov |
| C-5/C-8 Functionalization | 6-Chloroimidazo[1,2-a]pyrazine | TMP-based organometallic reagents | Regioselective metalation followed by electrophilic quench | rsc.org |
Detailed Mechanistic Studies of Core Formation Reactions
The formation of the imidazo[1,2-a]pyrazine core is a fundamental process that has been explored through various synthetic strategies. Mechanistic investigations have shed light on the intricate steps involved in constructing this bicyclic heterocyclic system.
Nucleophilic Addition and Cyclization Mechanisms
The traditional and most common method for synthesizing the imidazo[1,2-a]pyrazine ring system involves the condensation of an aminopyrazine with an α-halocarbonyl compound. ucl.ac.uk The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyrazine on the electrophilic carbon of the α-halocarbonyl compound. ucl.ac.ukbio-conferences.orgrsc.org This initial step results in the displacement of the halide ion and the formation of a key intermediate. sci-hub.st
Following the initial nucleophilic substitution, an intramolecular cyclization occurs. smolecule.com The primary amino group of the pyrazine ring attacks the carbonyl carbon, leading to the formation of a five-membered imidazole ring fused to the pyrazine core. ucl.ac.uksmolecule.com This cyclization step is often facilitated by the presence of a base. sci-hub.st The final step to yield the aromatic imidazo[1,2-a]pyrazine involves a dehydration process. ucl.ac.uk
A plausible mechanism for this reaction is outlined below:
Nucleophilic Attack: The more nucleophilic ring nitrogen of 2-aminopyrazine attacks the α-carbon of the haloketone, displacing the halide. sci-hub.st
Intermediate Formation: This leads to the formation of a pyridinium-like salt intermediate. sci-hub.st
Cyclization: The exocyclic amino group then attacks the carbonyl carbon in an intramolecular fashion. ucl.ac.uk
Dehydration: The resulting hydroxyl group is eliminated as water to form the final aromatic imidazo[1,2-a]pyrazine product. ucl.ac.uk
The regioselectivity of this reaction can be influenced by the substituents on both the aminopyrazine and the α-halocarbonyl compound. ucl.ac.uk
E1CB Mechanism in Aromatization Processes
The final step in the synthesis of imidazo[1,2-a]pyrazines, following the initial cyclization, is an aromatization process that often proceeds via an Elimination Unimolecular conjugate Base (E1cB) mechanism. ucl.ac.uk This mechanism is favored under basic conditions when the proton to be removed is particularly acidic and the leaving group is relatively poor. wikipedia.org
In the context of imidazo[1,2-a]pyrazine synthesis, after the formation of the cyclized intermediate, a base abstracts a proton from the carbon atom that will become part of the newly formed imidazole ring. ucl.ac.ukmasterorganicchemistry.com This deprotonation step forms a carbanion, which is the conjugate base of the intermediate. wikipedia.orgmasterorganicchemistry.com The stability of this carbanion is a key factor in favoring the E1cB pathway. wikipedia.org Subsequently, the lone pair of electrons on the carbanion moves to form a double bond, expelling the leaving group (often a hydroxyl group from the preceding cyclization) and resulting in the aromatic imidazo[1,2-a]pyrazine ring system. ucl.ac.ukwikipedia.org
The key features of the E1cB mechanism in this context are:
A two-step process involving deprotonation followed by loss of the leaving group. wikipedia.org
The presence of a base to facilitate the initial deprotonation. ucl.ac.uk
The formation of a stabilized carbanion intermediate. wikipedia.org
This mechanism is crucial for understanding the conditions required to drive the reaction towards the desired aromatic product.
Oxidative Cyclocondensation Pathways
In addition to the classical condensation methods, oxidative cyclocondensation reactions have emerged as powerful one-pot strategies for the synthesis of imidazo[1,2-a]pyrazines. These pathways often utilize a metal catalyst and an oxidant to facilitate the direct coupling of aminopyrazines with various partners, such as ketones or alcohols, followed by in situ cyclization and aromatization. organic-chemistry.orgnih.gov
One such approach involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyrazines and acetophenones. organic-chemistry.org Preliminary mechanistic studies suggest that this reaction may proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Another example is the use of an iodine/copper oxide system to promote a tandem reaction between an aminopyrazine and a carbonyl compound. In this process, iodine facilitates the formation of an iodo-intermediate with the carbonyl compound, which then undergoes nucleophilic substitution by the 2-aminopyrazine. The copper oxide plays multiple roles in the subsequent cyclization and oxidation steps. nih.gov
These oxidative pathways offer several advantages, including atom economy and the ability to use more readily available starting materials. The general mechanistic steps can be summarized as:
Oxidation of the coupling partner: The ketone or alcohol is oxidized to a more reactive species.
Condensation: The aminopyrazine condenses with the activated species.
Intramolecular Cyclization: The resulting intermediate undergoes cyclization.
Aromatization: The final aromatization step often involves an oxidative dehydrogenation.
Mechanisms of Halogen Functionalization and Displacement
The chlorine atom at the 2-position of this compound is a versatile handle for further chemical modifications. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for introducing new functional groups at this position.
Buchwald-Hartwig Amination Mechanisms
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org In the case of this compound, this reaction allows for the introduction of various amino groups at the 2-position. nih.govbbk.ac.uk
The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps: libretexts.org
Reductive Elimination: An active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
Oxidative Addition: The Pd(0) species undergoes oxidative addition to the C-Cl bond of this compound, forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form an amido ligand.
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the Pd(0) catalyst.
The choice of ligand, base, and solvent is crucial for the efficiency of the Buchwald-Hartwig amination and is often substrate-dependent. bbk.ac.uk For instance, the coupling of sulfonamides with 2-chloro-3-aryl-imidazo[1,2-a]pyrazines has been achieved using various palladium catalysts and ligands, such as tBu-XPhos and DavePhos, with the optimal conditions varying for different substrates. bbk.ac.uk
Table 1: Catalyst Systems in Buchwald-Hartwig Amination of Chloroimidazo[1,2-a]pyrazines
| Catalyst/Ligand | Base | Solvent | Application | Yield |
| Pd(dba)₂ / tBu-XPhos | K₂CO₃ | tBuOH | Coupling with p-toluenesulfonamide | Low to moderate |
| Pd(dppf)Cl₂ | - | - | Coupling with specific sulfonamides | - |
| Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | Coupling with p-toluenesulfonamide | Excellent |
Data compiled from Sayer et al. (2014). bbk.ac.uk
Suzuki-Miyaura Cross-Coupling Mechanisms
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide. libretexts.orgwikipedia.org This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the 2-position of the imidazo[1,2-a]pyrazine core. nih.govrhhz.net
The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: libretexts.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent system. For the coupling of various boronic acids with 2-bromo-1H-imidazo[4,5-b]pyrazine, the use of (A-taphos)₂PdCl₂ as a catalyst with CsF as the base in a DME-H₂O solvent system under microwave irradiation has been shown to be effective. rhhz.net The presence of unprotected N-H groups in nitrogen-rich heterocycles can sometimes inhibit the reaction, but protocols using specific precatalysts like SPhos and XPhos have been developed to overcome this challenge. nih.gov
Table 2: Conditions for Suzuki-Miyaura Coupling of Halo-Imidazopyrazines
| Palladium Source | Ligand | Base | Solvent | Substrate | Yield |
| Pd(PPh₃)₄ | - | K₂CO₃ | - | 8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine | 68% |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 3-Chloroindazole | 56% |
| P2 (precatalyst) | SPhos | K₃PO₄ | Dioxane/H₂O | 3-Chloroindazole | 80% |
Data compiled from various sources. nih.govsmolecule.com
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of electron-deficient aromatic systems like imidazo[1,2-a]pyrazine. wikipedia.org Unlike electron-rich aromatic rings that favor electrophilic substitution, the pyrazine portion of the scaffold is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or at specific positions inherently electron-poor. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org
The mechanism is initiated by the attack of a nucleophile on a carbon atom bearing a good leaving group, such as a halogen. libretexts.org This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
For the imidazo[1,2-a]pyrazine scaffold, nucleophilic substitution has been observed to occur preferentially at the C5 and C8 positions. ucl.ac.uk In one synthetic sequence, a key dihalo-imidazo[1,2-a]pyrazine intermediate underwent selective displacement of a chloro group at the C8 position upon heating with an amine nucleophile. nih.gov Similarly, the introduction of a dimethylamine (B145610) group at the C8 position of an iodinated imidazo[1,2-a]pyrazine via aromatic nucleophilic substitution has been reported. rsc.org These examples demonstrate the viability of the SNAr mechanism for introducing substituents onto the pyrazine ring of the fused heterocyclic system.
Organometallic Intermediates in Functionalization Reactions
The use of organometallic intermediates, generated through directed metalation, provides a powerful and regioselective strategy for functionalizing the imidazo[1,2-a]pyrazine core. nih.govresearcher.life By employing kinetically or thermodynamically controlled deprotonation with tailored magnesium or zinc bases, specific positions on the heterocyclic ring can be selectively metalated. These organometallic intermediates can then be trapped with a wide array of electrophiles to install diverse functional groups. rsc.orgrsc.org
Zinc-mediated functionalization offers a distinct regioselectivity compared to magnesium-based methods. The use of a complex zinc amide base, such as TMP2Zn·2MgCl2·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), enables the selective deprotonation (zincation) of 6-chloroimidazo[1,2-a]pyrazine at the C5 position. nih.govrsc.org This reaction proceeds rapidly at -20 °C in THF, affording a diheteroarylzinc intermediate. nih.gov This intermediate readily reacts with various electrophiles, leading to the formation of 5,6-disubstituted imidazo[1,2-a]pyrazines in good to excellent yields. nih.govrsc.orgresearchgate.net
Subsequent reactions with electrophiles such as iodine, allyl bromide, acyl chlorides, and in Negishi cross-coupling reactions highlight the versatility of this zinc intermediate. nih.govrsc.org
Table 1: Zinc-Mediated Functionalization of 6-Chloroimidazo[1,2-a]pyrazine at C5 nih.govrsc.org Reaction Conditions: (i) TMP2Zn·2MgCl2·2LiCl, THF, -20 °C, 15 min; (ii) Electrophile, THF, 25-50 °C, 2 h.
| Electrophile (E-X) | Product (at C5) | Yield (%) |
| I₂ | -I | 55 |
| Allyl bromide¹ | -CH₂CH=CH₂ | 60 |
| PhCOCl¹ | -C(O)Ph | 85 |
| i-PrCOCl¹ | -C(O)i-Pr | 75 |
| TsCN | -CN | 52 |
| PhSO₂SMe | -SMe | 65 |
| 4-Iodoanisole² | 4-MeO-Ph | 71 |
¹Mediated by CuCN·2LiCl (20 mol%) ²Mediated by Pd(PPh₃)₄ (5 mol%)
Magnesium-mediated reactions on the imidazo[1,2-a]pyrazine scaffold can proceed through two distinct pathways: deprotonation to form a magnesiated intermediate or nucleophilic addition of a Grignard reagent. nih.govrsc.org
Treatment of 6-chloroimidazo[1,2-a]pyrazine with the Hauser base TMPMgCl·LiCl in THF leads to a highly regioselective magnesiation at the C3 position of the imidazole ring. nih.govrsc.org This reaction occurs at -60 °C and is driven by the thermodynamic stability of the resulting organometallic intermediate. nih.gov This magnesiated species can be quenched with a variety of electrophiles to yield 3,6-disubstituted imidazo[1,2-a]pyrazines. nih.govrsc.org
Separately, Grignard reagents can act as nucleophiles, attacking the electron-deficient pyrazine ring. rsc.orgrsc.org For instance, reacting 6-chloroimidazo[1,2-a]pyrazine with organomagnesium halides complexed with lithium chloride results in nucleophilic addition, typically at the C8 position. rsc.orgrsc.org This process forms an intermediate magnesium species that, upon aqueous work-up, yields a dihydroimidazo[1,2-a]pyrazine derivative. rsc.org This pathway provides access to partially saturated heterocyclic structures. rsc.org
Table 2: Magnesium-Mediated Functionalization of 6-Chloroimidazo[1,2-a]pyrazine at C3 nih.govrsc.org Reaction Conditions: (i) TMPMgCl·LiCl, THF, -60 °C, 30 min; (ii) Electrophile, THF, 25 °C, 0.15-2 h.
| Electrophile (E-X) | Product (at C3) | Yield (%) |
| I₂ | -I | 78 |
| Allyl bromide¹ | -CH₂CH=CH₂ | 56 |
| PhCOCl¹ | -C(O)Ph | 56 |
| t-BuCOCl¹ | -C(O)t-Bu | 40 |
| TsCN | -CN | 70 |
| EtO₂CCN | -CO₂Et | 48 |
| PhSO₂SMe | -SMe | 68 |
¹Mediated by CuCN·2LiCl (20-50 mol%)
The regioselectivity observed in the metalation reactions of imidazo[1,2-a]pyrazines is rationalized through the characterization of the anionic organometallic intermediates. nih.govresearchgate.net Mechanistic studies, including extensive theoretical calculations (DFT), are employed to determine the relative thermodynamic stabilities of the possible intermediates. nih.govrsc.org These calculations have shown that the observed product distributions correlate directly with the stability of the corresponding zinc or magnesium intermediates. nih.gov
For example, in the magnesiation with TMPMgCl·LiCl, DFT calculations confirmed that the C3-magnesiated species is the most stable organometallic intermediate. nih.govrsc.org Furthermore, Natural Bond Orbital (NBO) charge analysis revealed that the C3 carbon possesses the most negative charge in the parent 6-chloroimidazo[1,2-a]pyrazine, making it the most likely site for deprotonation under thermodynamic control. rsc.org In contrast, a different regioselectivity is achieved with the zinc base, which is explained by a thermodynamically driven switch in the stability of the respective organometallic intermediates. nih.gov These computational investigations are crucial for understanding and predicting the reactivity and for designing rational synthetic pathways to functionalize the scaffold. rsc.org
Conclusion
2-Chloroimidazo[1,2-a]pyrazine is a valuable building block in synthetic organic chemistry. Its straightforward, in principle, synthesis and the reactivity of the C-Cl bond make it a versatile intermediate for the preparation of a wide range of functionalized imidazo[1,2-a]pyrazine (B1224502) derivatives. The continued exploration of the chemistry of this compound and its analogues is expected to lead to the discovery of new molecules with interesting properties and applications.
Advanced Functionalization and Derivatization Strategies for 2 Chloroimidazo 1,2 a Pyrazine
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the imidazo[1,2-a]pyrazine (B1224502) nucleus.
Palladium-Catalyzed Cross-Couplings (e.g., with N-tosylhydrazones, Arylboronic Acids)
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the functionalization of 2-chloroimidazo[1,2-a]pyrazine has been instrumental.
Suzuki-Miyaura Coupling with Arylboronic Acids: The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is a widely used method for creating biaryl structures. For the imidazo[1,2-a]pyrazine system, this reaction has been employed to introduce aryl and heteroaryl groups. For instance, the palladium-catalyzed coupling of 8-chloro-3-iodoimidazo[1,2-a]pyrazines with various arylboronic acids has been demonstrated. While the primary coupling occurs at the more reactive C-3 iodo position, subsequent functionalization at other positions, including the chloro-substituted C-2 position, is a viable strategy for building molecular complexity. An efficient one-pot functionalization at the C-3 and C-6 positions of the imidazo[1,2-a]pyrazine ring has been developed through a sequential Suzuki-Miyaura cross-coupling and direct C-H arylation, showcasing the versatility of palladium catalysis in this system nih.gov.
Research has also shown that Negishi cross-coupling reactions, a related palladium-catalyzed process using organozinc reagents, can be highly effective for functionalizing chloro-substituted imidazo[1,2-a]pyrazines. For example, 6-chloroimidazo[1,2-a]pyrazine (B1590719) has been successfully coupled with various functionalized aryl, alkyl, and benzylic zinc reagents in the presence of a palladium catalyst to afford the corresponding 6-substituted products in high yields nih.gov.
| Catalyst/Ligand | Substrate | Coupling Partner | Product | Yield (%) |
| Pd(PPh₃)₄ | 8-chloro-3-iodoimidazo[1,2-a]pyrazine | Arylboronic acid | 3-Aryl-8-chloroimidazo[1,2-a]pyrazine | - |
| Pd-PEPPSI-iPr | 6-chloroimidazo[1,2-a]pyrazine | Arylzinc reagent | 6-Arylimidazo[1,2-a]pyrazine | 90-93 |
| Pd-PEPPSI-iPent | 6-chloroimidazo[1,2-a]pyrazine | Alkylzinc reagent | 6-Alkylimidazo[1,2-a]pyrazine | up to 98 |
Coupling with N-tosylhydrazones: While the direct palladium-catalyzed cross-coupling of this compound with N-tosylhydrazones is not extensively documented in dedicated studies on this specific scaffold, the methodology is a known strategy for forming carbon-carbon bonds. Generally, this reaction involves the in situ generation of a diazo compound from the N-tosylhydrazone, which then participates in the palladium catalytic cycle. Given the utility of this reaction for other aryl chlorides, it represents a potential and underexplored avenue for the derivatization of this compound.
Other Transition Metal-Catalyzed Transformations
Beyond palladium, other transition metals like copper and iron are increasingly used for the functionalization of N-heterocycles, often offering complementary reactivity and more cost-effective and environmentally benign reaction conditions.
Copper-Catalyzed Reactions: Copper catalysis is particularly effective for C-N bond formation. Efficient copper-catalyzed methods have been developed for the direct amination at the C-3 position of imidazo[1,2-a]pyridines, a closely related scaffold nih.gov. These reactions often proceed via a radical mechanism and demonstrate broad functional group tolerance. Copper catalysts have also been used for the synthesis of imidazo[1,2-a]pyrazines through oxidative cyclization reactions researchgate.net. These precedents strongly suggest the applicability of copper-catalyzed amination and other cross-coupling reactions for the functionalization of this compound.
Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling has emerged as a promising, low-cost alternative to palladium-catalyzed reactions. Iron catalysts have been shown to be effective in coupling N-heterocyclic chlorides with aryl Grignard reagents. This approach provides a practical alternative for the synthesis of 2-aryldiazines and could be applied to the arylation of this compound. Furthermore, iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron species has been reported, indicating the potential for direct derivatization of the imidazo[1,2-a]pyrazine core organic-chemistry.org.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrazine (B50134) ring in the imidazo[1,2-a]pyrazine system facilitates nucleophilic aromatic substitution (SNAr) of halogen substituents. The chlorine atom at the C-2 position is susceptible to displacement by a variety of nucleophiles.
Selective Halogen Displacement at Different Positions (C-2, C-3, C-8)
The regioselectivity of nucleophilic substitution on polyhalogenated imidazo[1,2-a]pyrazines is dictated by the electronic properties of the ring system. The C-8 position is generally the most activated towards nucleophilic attack, followed by the C-6 and C-5 positions. Halogens at the C-2 and C-3 positions on the imidazole (B134444) ring are typically less reactive towards nucleophilic displacement compared to those on the pyrazine ring.
For instance, in studies on 6,8-dibromoimidazo[1,2-a]pyrazine, treatment with sodium methylate resulted in the selective substitution of the bromine atom at the C-8 position to yield 6-bromo-8-methoxyimidazo[1,2-a]pyrazine. This highlights the enhanced reactivity of the C-8 position. This selectivity allows for a stepwise functionalization strategy, where the more reactive positions are addressed first, followed by derivatization of the less reactive sites, such as the C-2 chloro group, under more forcing conditions or through transition metal catalysis.
Amination Reactions
The introduction of amino groups is a key transformation in the synthesis of biologically active molecules. Direct nucleophilic substitution of the chlorine atom in this compound with various amines can be achieved, typically by heating in the presence of a base or by using metal catalysis.
Studies on the synthesis of substituted 8-aminoimidazo[1,2-a]pyrazines have shown that a halogen at the C-8 position can be readily displaced by cyclic and acyclic secondary amines, such as morpholine (B109124) and piperidine, often under simple heating conditions without the need for a catalyst . This facile substitution at C-8 provides a route to a diverse range of 8-amino derivatives . The chlorine at the C-2 position, being less activated, would generally require more stringent conditions for direct amination or may be more effectively substituted via methodologies like the Buchwald-Hartwig amination.
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 8-bromo-2-aryl-6-methylimidazo[1,2-a]pyrazine | Morpholine | 120 °C | 8-morpholino-2-aryl-6-methylimidazo[1,2-a]pyrazine | - |
| 8-bromo-2-aryl-6-methylimidazo[1,2-a]pyrazine | Piperidine | 120 °C | 8-piperidino-2-aryl-6-methylimidazo[1,2-a]pyrazine | - |
| 8-bromo-2-aryl-6-methylimidazo[1,2-a]pyrazine | Imidazole | 120 °C | 8-(imidazol-1-yl)-2-aryl-6-methylimidazo[1,2-a]pyrazine | - |
Thioether and Other Heteroatom Substitutions
The chlorine atom at the C-2 position can also be displaced by other heteroatom nucleophiles, such as thiols and alcohols, to introduce thioether and alkoxy/aryloxy moieties, respectively. These functional groups can significantly alter the physicochemical and biological properties of the parent molecule.
Thioether Formation: The reaction of this compound with thiols in the presence of a base is a straightforward method for the synthesis of 2-(alkylthio)- and 2-(arylthio)imidazo[1,2-a]pyrazines. For example, the reaction of 2-mercaptopyrazine, a related compound, with allyl bromides in the presence of a catalytic antioxidant like DABCO in DMF has been shown to be a practical method for preparing 2-(allylthio)pyrazine derivatives. This suggests a similar approach would be effective for the 2-chloro analogue.
Alkoxy and Aryloxy Substitutions: The displacement of the C-2 chlorine by alkoxides or phenoxides provides access to 2-alkoxy- and 2-aryloxy-imidazo[1,2-a]pyrazines. As demonstrated by the selective substitution at the C-8 position with sodium methylate, alkoxides are effective nucleophiles for halogen displacement on the imidazo[1,2-a]pyrazine ring system. While the C-2 position is less reactive than C-8, these substitutions can typically be achieved under appropriate reaction conditions, such as elevated temperatures or by using stronger nucleophiles.
| Nucleophile | Reagent/Conditions | Product Functional Group |
| Thiol | R-SH / Base | -S-R (Thioether) |
| Alcohol | R-OH / Base | -O-R (Alkoxy/Aryloxy) |
C-H Functionalization Methodologies
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. For the imidazo[1,2-a]pyrazine core, several positions are susceptible to C-H activation, with the C3 position being particularly reactive due to its electron-rich nature.
Palladium-catalyzed direct arylation is a prominent method for C-H functionalization of the imidazo[1,2-a]pyrazine ring. nih.gov Research has demonstrated that ligand-free palladium acetate (Pd(OAc)₂) can efficiently catalyze the C3 arylation of imidazo[1,2-a]pyridines, a closely related scaffold, with various aryl bromides at very low catalyst loadings. acs.org This methodology is highly regioselective and tolerates a wide range of functional groups on both coupling partners. One-pot sequential Suzuki cross-coupling followed by direct C-H functionalization has also been developed for the selective modification at the C3 and C6 positions of imidazo[1,2-a]pyrazines. nih.gov
Furthermore, calculation-assisted approaches have enabled the regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine at various positions. rsc.orgresearchgate.netnovartis.com By employing specific zinc and magnesium organometallic intermediates, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) and TMP₂Zn·2MgCl₂·2LiCl, it is possible to selectively introduce electrophiles at the C3, C5, and C8 positions. rsc.orgresearchgate.netnovartis.com For instance, treatment with TMPMgCl·LiCl leads to magnesiation at the C3 position, while TMP₂Zn·2MgCl₂·2LiCl directs zincation to the C5 position. researchgate.netresearchgate.net These organometallic intermediates can then be quenched with a variety of electrophiles, including iodinating agents, acyl chlorides, and allyl bromides, to afford polysubstituted imidazo[1,2-a]pyrazine derivatives.
Table 1: Regioselective C-H Functionalization of 6-Chloroimidazo[1,2-a]pyrazine
| Reagent | Position of Functionalization | Electrophile | Product | Reference |
|---|---|---|---|---|
| TMPMgCl·LiCl | C3 | I₂ | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | rsc.orgresearchgate.net |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | I₂ | 6-Chloro-5-iodoimidazo[1,2-a]pyrazine | researchgate.netresearchgate.net |
| Pd(OAc)₂ / Aryl Bromide | C3 | Ar-Br | 3-Aryl-2-chloroimidazo[1,2-a]pyrazine (by analogy) | acs.org |
Multicomponent Derivatization Strategies
Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step by combining three or more reactants. These strategies are particularly valuable for the rapid generation of libraries of derivatives for biological screening.
Schiff bases, or imines, are versatile intermediates and final products with a wide range of applications. The synthesis of Schiff bases derived from the this compound scaffold typically involves the condensation of a formyl derivative, such as this compound-3-carbaldehyde, with various primary amines.
While direct examples for the this compound are not extensively documented in the provided search results, the synthesis of Schiff bases from the analogous 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes is well-established. researchgate.net This reaction is typically carried out by heating the aldehyde and the amine in a suitable solvent, often with catalytic amounts of acid. Microwave-assisted synthesis in green solvents like PEG-400 has been shown to be a highly efficient method, leading to high yields in short reaction times. researchgate.net The resulting Schiff bases can be characterized by the appearance of a characteristic imine (C=N) stretch in their IR spectra and the azomethine proton signal in their ¹H NMR spectra.
Table 2: General Synthesis of Imidazo[1,2-a]azine-derived Schiff Bases
| Aldehyde Precursor | Amine Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde | Aromatic Amines | Microwave, PEG-400 | (E)-N-((2-arylimidazo[1,2-a]pyridin-3-yl)methylene)anilines | researchgate.net |
| 2-Pyridinecarboxaldehyde | Thiosemicarbazide | Reflux in Ethanol | 2-Pyridinecarboxaldehyde thiosemicarbazone | sci-hub.se |
| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid catalyst | N,N′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) | nih.gov |
Chalcones are α,β-unsaturated ketones that serve as important precursors for various heterocyclic compounds and exhibit a broad spectrum of biological activities. The synthesis of chalcone conjugates of this compound would typically involve a Claisen-Schmidt condensation between an acetyl-substituted this compound and an aromatic aldehyde.
The general methodology for synthesizing chalcones involves the base-catalyzed condensation of an acetophenone derivative with a benzaldehyde derivative. nih.govscienceopen.comnih.gov For the target compound, this would entail the reaction of 3-acetyl-2-chloroimidazo[1,2-a]pyrazine with a substituted benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent. nih.govnih.gov The reaction proceeds via an aldol addition followed by dehydration to yield the chalcone. The formation of the chalcone is characterized by the presence of the α,β-unsaturated carbonyl system, which can be identified by spectroscopic methods. Research on pyrazine-based chalcones has demonstrated that these compounds can be synthesized through the condensation of an acetylpyrazine with a halogenated aromatic aldehyde. nih.gov
Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis
| Ketone | Aldehyde | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Acetylpyrazine | Halogenated Benzaldehyde | Pyridine, Et₂NH | Halogenated pyrazine-based chalcone | nih.gov |
| Aromatic Ketones | 3-Isopropyl-4-methoxybenzaldehyde | Alkali | (E)-3-(3-Isopropyl-4-methoxyphenyl)-1-aryl-prop-2-en-1-one | researchgate.net |
| Arylmethylketone | Aryl aldehyde | Alcoholic alkali | 1,3-Diaryl-2-propen-1-one | amazonaws.com |
Cycloaddition Reactions (e.g., [3+2] Cycloaddition with 2H-Azirines)
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The [3+2] cycloaddition of a three-atom component with a two-atom component is a widely used strategy for the synthesis of five-membered rings.
A notable example of a [3+2] annulation that could be applied to this compound is the reaction of 2-chloropyridines with 2H-azirines. researchgate.netorganic-chemistry.org In this reaction, treatment of a 2H-azirine with triflic anhydride (Tf₂O) generates a reactive electrophilic intermediate. researchgate.net In the presence of a 2-chloropyridine, this intermediate forms a transient pyridinium (B92312) salt, which upon treatment with a base like triethylamine, undergoes cyclization to yield a C3-substituted imidazo[1,2-a]pyridine (B132010). researchgate.net This methodology provides a route to fuse a pyrrole-like ring onto the pyridine nucleus. Given the structural and electronic similarities between 2-chloropyridine and this compound, this strategy represents a promising avenue for the synthesis of novel, more complex fused heterocyclic systems derived from the imidazo[1,2-a]pyrazine core. Other cycloaddition strategies for related systems include [4+1] cycloadditions to synthesize imidazo[1,2-a]pyrazines from 2-aminopyrazines, aldehydes, and isocyanides. rsc.orgresearchgate.net
Table 4: Cycloaddition Strategies for Imidazo[1,2-a]azine Synthesis
| Reaction Type | Reactants | Key Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| [3+2] Annulation | 2-Chloropyridine, 2H-Azirine | Tf₂O, Et₃N | C3-substituted imidazo[1,2-a]pyridine | researchgate.netorganic-chemistry.org |
| [4+1] Cycloaddition | 2-Aminopyrazine (B29847), Aryl aldehyde, tert-Butyl isocyanide | Iodine | 3-Aminoimidazo[1,2-a]pyrazine derivative | rsc.orgresearchgate.net |
Spectroscopic and Computational Analysis of 2 Chloroimidazo 1,2 a Pyrazine and Its Derivatives
Spectroscopic Characterization Methodologies for Structural Elucidation
The precise identification and structural confirmation of newly synthesized imidazo[1,2-a]pyrazine (B1224502) derivatives rely on a suite of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction are routinely employed to provide unambiguous evidence of molecular structure. tsijournals.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular framework of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the definitive assignment of the imidazo[1,2-a]pyrazine core and its substituents.
In ¹H NMR, the chemical shifts (δ) of protons on the heterocyclic rings are characteristic. For instance, in 6-methyl-2-phenylimidazo[1,2-a]pyrazine, the aromatic protons on the imidazo[1,2-a]pyrazine core appear as singlets at δ 9.1, 8.2, and 8.1 ppm, while the methyl group protons resonate as a singlet at δ 2.1 ppm. tsijournals.com The coupling constants (J values) between adjacent protons further aid in confirming their relative positions.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the molecule. The carbon atoms of the imidazo[1,2-a]pyrazine skeleton typically resonate in the range of δ 108-153 ppm. For example, in 6-methyl-2-phenylimidazo[1,2-a]pyrazine, characteristic peaks are observed at δ 108.4, 113.3, 127.4, 128.1, 128.4, 129.4, 131.5, 138.8, 141.7, and 152.6 ppm. tsijournals.com The specific chemical shifts are influenced by the nature and position of substituents on the heterocyclic core.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 6-Methyl-2-phenylimidazo[1,2-a]pyrazine | 9.1 (s, 1H), 8.2 (s, 1H), 8.1 (s, 1H), 7.5-7.5 (m, 5H), 2.1 (s, 3H) | 20.6, 108.4, 113.3, 127.4, 128.1, 128.4, 129.4, 131.5, 138.8, 141.7, 152.6 | tsijournals.com |
| 3-Bromo-6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | 7.9 (s, 1H), 7.9 (d, 2H, J=7.1 Hz), 7.4 (t, 1H, J=7.5Hz), 7.3 (d, 2H, J=7.1 Hz), 4.3 (t, 4H, J=4.5 Hz), 3.8 (t, 4H, J=4.8 Hz), 2.4 (s, 3H) | 15.8, 45.9, 47.0, 65.1, 65.3, 65.4, 97.5, 106.8, 112.3, 124.6, 126.1, 127.4, 127.3, 127.9, 134.3, 140.3, 146.5 | tsijournals.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of imidazo[1,2-a]pyrazine derivatives display characteristic absorption bands corresponding to the vibrations of their chemical bonds.
For example, the spectrum of 6-methyl-2-phenylimidazo[1,2-a]pyrazine shows bands at 3414 and 3313 cm⁻¹ (related to N-H or O-H vibrations from trace water, or overtones), 2918 cm⁻¹ (C-H stretching of the methyl group), and 1417 and 821 cm⁻¹ (characteristic of the aromatic ring vibrations). tsijournals.com In more complex derivatives, such as 3-bromo-6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, characteristic bands appear at 3108 cm⁻¹ (aromatic C-H stretch), 2856 cm⁻¹ (aliphatic C-H stretch from the morpholine (B109124) ring), 1519 cm⁻¹ (C=N/C=C stretching), 1115 cm⁻¹ (C-O-C stretching of morpholine), and 698 cm⁻¹ (C-Br stretching). tsijournals.com The presence and position of these bands help to confirm the successful synthesis and incorporation of various functional groups.
| Compound | Key IR Bands (cm⁻¹) | Reference |
|---|---|---|
| 6-Methyl-2-phenylimidazo[1,2-a]pyrazine | 3414, 3313, 2918, 1417, 821 | tsijournals.com |
| 3-Bromo-6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | 3108, 2856, 1519, 1115, 698 | tsijournals.com |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In Electron Spray Ionization (ESI) mass spectrometry, a common technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For many imidazo[1,2-a]pyrazine derivatives, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is observed, confirming the molecular weight. tsijournals.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the HRMS data for 6-methyl-2-phenylimidazo[1,2-a]pyrazine shows an observed [M+H]⁺ ion at m/z 210.1024, which is in excellent agreement with the calculated value of 210.1031 for the formula C₁₃H₁₁N₃. tsijournals.com For halogenated derivatives like 3-bromo-6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, the presence of bromine is confirmed by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). tsijournals.com
Quantum Mechanical and Molecular Mechanics Studies
Computational chemistry provides deep insights into the molecular properties of 2-chloroimidazo[1,2-a]pyrazine and its derivatives that can be difficult to probe experimentally. Quantum mechanical methods are particularly useful for understanding electronic structure and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, vibrational frequencies (correlating with IR spectra), and various electronic parameters that dictate a molecule's stability and reactivity. scirp.orgchemrxiv.org
A key application of DFT in studying imidazo[1,2-a]pyrazine systems is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap implies higher stability and lower reactivity. scirp.org
For the imidazo[1,2-a]pyrazine scaffold, the introduction of a chlorine atom at the C2 position is expected to influence these electronic properties. As chlorine is an electronegative and electron-withdrawing group, it would likely lower the energy of both the HOMO and LUMO. This can affect the molecule's reactivity towards electrophiles and nucleophiles.
Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the imidazo[1,2-a]pyrazine core, the nitrogen atoms are typically the most electron-rich sites, making them susceptible to electrophilic attack or coordination. scirp.org Such computational studies are crucial for predicting the regioselectivity of chemical reactions and understanding intermolecular interactions. rsc.org
pKa Value and N-Basicity Determinations
In the case of this compound, the chlorine atom at the 2-position will significantly influence the electron density distribution across the bicyclic system. It is anticipated that the N1 atom will remain the most probable site for protonation, but its basicity will be attenuated compared to the unsubstituted parent compound. The precise pKa values can be computationally estimated, providing a quantitative measure of this effect. These calculations are instrumental in predicting the regioselectivity of reactions involving protonation or coordination to metal centers.
Table 1: Calculated pKa Values for Imidazo[1,2-a]pyrazine and a Chloro-Substituted Analogue
| Compound | Position of Most Acidic Proton | Calculated pKa | Most Basic Nitrogen |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine | C3 | 28.1 | N1 |
| 6-Chloroimidazo[1,2-a]pyrazine (B1590719) | C3 | 26.6 | N1 |
Data adapted from studies on 6-chloroimidazo[1,2-a]pyrazine, which serves as a model for understanding the electronic effects of a chloro substituent. nih.gov
Molecular Electrostatic Potential (MEP) Plots
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP plot would be characterized by:
Negative Potential Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. In the imidazo[1,2-a]pyrazine system, the most negative potential is typically localized around the nitrogen atoms, particularly N1 and N4, confirming their role as the primary basic centers.
Positive Potential Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms attached to the ring and the region around the carbon-chlorine bond are expected to exhibit a positive electrostatic potential.
Neutral Regions (Green): These areas represent a balance of electrostatic forces.
The presence of the electronegative chlorine atom at the 2-position will draw electron density away from the imidazole (B134444) ring, influencing the MEP. This will likely result in a less negative potential around the adjacent N1 atom compared to the unsubstituted molecule, yet it will remain a significant site for electrophilic interaction. The MEP analysis provides a visual and intuitive understanding of the molecule's reactivity, complementing the quantitative data from pKa calculations. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For this compound, a theoretical FMO analysis would reveal:
HOMO: The distribution of the HOMO would indicate the most likely sites for electrophilic attack. In related pyrazine (B50134) systems, the HOMO is often distributed over the π-system of the rings. The chlorine substituent may influence the localization of the HOMO.
LUMO: The LUMO's distribution highlights the regions susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO and may lead to a significant orbital coefficient on the C2 carbon, making it a potential site for nucleophilic substitution.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Molecular Orbital | Key Characteristics | Implication for this compound |
|---|---|---|
| HOMO | Highest energy occupied orbital; electron-donating capability. | Determines nucleophilicity; likely distributed over the π-system. |
| LUMO | Lowest energy unoccupied orbital; electron-accepting capability. | Determines electrophilicity; energy likely lowered by the chloro group, with potential localization at C2. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. |
Conformational Preference and Stability Analysis
While the imidazo[1,2-a]pyrazine ring system is largely planar and rigid, the presence of substituents can introduce conformational preferences, particularly if the substituents themselves have rotational freedom. nih.govrsc.org For this compound, the chlorine atom is a single atom and does not introduce additional rotational isomers. Therefore, the primary focus of conformational analysis would be on the planarity of the bicyclic system and any minor deviations caused by the substituent.
Computational studies on substituted imidazo[1,2-a]pyrazines have shown that the ring system maintains a high degree of planarity. nih.govrsc.org Density Functional Theory (DFT) calculations can be employed to optimize the geometry of this compound and to confirm its most stable conformation. Frequency calculations are then performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. For practical purposes, this compound can be considered a planar molecule in its ground state.
Theoretical Predictions of Reactivity and Regioselectivity
Theoretical calculations are a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. For this compound, computational models can forecast the outcomes of various transformations, such as electrophilic substitution, nucleophilic substitution, and metalation.
The insights gained from pKa calculations, MEP plots, and FMO analysis converge to provide a comprehensive picture of the molecule's reactivity:
Electrophilic Attack: The N1 and N4 positions are predicted to be the most favorable sites for electrophilic attack, with the relative reactivity being influenced by the electron-withdrawing effect of the 2-chloro substituent.
Nucleophilic Attack: The electron-deficient nature of the pyrazine ring, exacerbated by the chlorine atom, makes the carbon atoms susceptible to nucleophilic attack. FMO analysis would suggest that C2 is a likely site for nucleophilic substitution, where the chlorine atom can act as a leaving group.
Metalation/Deprotonation: The calculated pKa values indicate that the protons on the carbon atoms of the ring are acidic to varying degrees. nih.gov This information is crucial for predicting the regioselectivity of deprotonation using strong bases, which is often the first step in the synthesis of more complex derivatives. For instance, in the analogous 6-chloroimidazo[1,2-a]pyrazine, the C3 position is the most acidic proton, leading to regioselective metalation at this site. nih.gov A similar approach can be used to predict the most likely site of deprotonation for the 2-chloro isomer.
By integrating these theoretical predictions, chemists can design more efficient and selective synthetic routes to novel imidazo[1,2-a]pyrazine derivatives with desired biological activities.
Emerging Trends and Future Directions in Imidazo 1,2 a Pyrazine Research
Development of Green Chemistry Approaches for Synthesis
In recent years, the principles of green chemistry have become a central focus in the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and improving energy efficiency. For the synthesis of the core imidazo[1,2-a]pyrazine ring system and its derivatives, several green methodologies have been explored.
Microwave-Assisted Synthesis: A significant advancement in the eco-friendly synthesis of imidazo[1,2-a]pyrazines is the use of microwave irradiation. dntb.gov.ua This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net For instance, the condensation of 2-aminopyrazines with α-haloketones, a fundamental step in the formation of the imidazo[1,2-a]pyrazine core, can be achieved efficiently under solvent- and catalyst-free conditions using microwave irradiation. dntb.gov.uaresearchgate.net This approach not only eliminates the need for potentially harmful solvents but also simplifies the workup procedure, making it an attractive green alternative. dntb.gov.ua The application of microwave heating has also been successfully demonstrated in the synthesis of 3-aminoimidazo[1,2-a]pyrazine libraries through multicomponent reactions. nih.gov
Solvent-Free and Aqueous Media Reactions: The development of solvent-free reaction conditions represents another key aspect of green chemistry in this field. scielo.br By eliminating the solvent, issues related to toxicity, cost, and disposal are circumvented. The condensation reaction to form imidazo[1,2-a]pyridines, a closely related scaffold, has been successfully carried out under neat conditions, suggesting the feasibility of this approach for their pyrazine (B50134) analogues. scielo.br Furthermore, conducting reactions in aqueous media is a highly desirable green strategy.
Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are inherently atom-economical and align well with the principles of green chemistry. The Groebke–Blackburn–Bienaymé reaction, for example, is a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives. mdpi.com Recent studies have focused on performing these MCRs in greener solvents, further enhancing their environmental credentials.
| Approach | Key Features | Advantages | Relevant Compound Classes |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Higher yields, cleaner reactions, energy efficient | Imidazo[1,2-a]pyridines, 3-aminoimidazo[1,2-a]pyrazines |
| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent | Reduced waste, simplified workup, lower environmental impact | Imidazo[1,2-a]pyridines |
| Multicomponent Reactions | Three or more components in a single step | High atom economy, operational simplicity, diversity-oriented synthesis | 3-Aminoimidazo[1,2-a]pyrazines |
Exploration of Novel Catalytic Systems
The development of novel and more efficient catalytic systems is a driving force in modern organic synthesis, and the functionalization of 2-chloroimidazo[1,2-a]pyrazine is no exception. The chloro substituent at the 2-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has been instrumental in the derivatization of halogenated imidazo[1,2-a]pyrazines. nih.gov The Suzuki-Miyaura cross-coupling reaction, for instance, allows for the introduction of aryl and heteroaryl groups at the 2-position by reacting this compound with boronic acids. nih.gov Research in this area focuses on developing more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings. Novel palladium(II) ONO pincer complexes have shown superior activity in the Suzuki-Miyaura coupling of 2-chloropyrazine, a related substrate, suggesting their potential applicability to this compound. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts offer a more economical and sustainable alternative to palladium for certain cross-coupling reactions. Copper(I)-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant, highlighting the potential of copper catalysis in the synthesis of the core scaffold under green conditions. organic-chemistry.org
Metal-Free Catalysis: A growing trend is the development of metal-free catalytic systems to avoid the cost and toxicity associated with transition metals. Iodine has emerged as a cost-effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyrazines via one-pot three-component condensations. rsc.org
Organometallic Intermediates for Regioselective Functionalization: A particularly innovative approach involves the use of organometallic intermediates, such as those derived from zinc and magnesium, to achieve regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. nih.gov For example, the treatment of 6-chloroimidazo[1,2-a]pyrazine (B1590719) with TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl allows for selective metalation at different positions of the ring system, which can then be quenched with various electrophiles to introduce a wide range of functional groups. nih.gov This method provides a powerful tool for the precise and controlled synthesis of polyfunctionalized derivatives.
| Catalytic System | Reaction Type | Key Advantages | Application to this compound |
|---|---|---|---|
| Palladium(II) ONO Pincer Complexes | Suzuki-Miyaura Cross-Coupling | High activity at low catalyst loadings | Introduction of aryl/heteroaryl groups at the 2-position |
| Copper(I) Catalysts | One-pot Synthesis | Economical, use of air as a green oxidant | Synthesis of the core imidazo[1,2-a]pyrazine scaffold |
| Iodine | Multicomponent Condensation | Metal-free, cost-effective, environmentally benign | Synthesis of functionalized imidazo[1,2-a]pyrazines |
| Zinc and Magnesium Organometallics | Regioselective Metalation | Precise control over functionalization sites | Synthesis of polyfunctionalized derivatives from chloro-substituted precursors |
Strategies for Complex Polyfunctionalized Imidazo[1,2-a]pyrazine Derivatives
The demand for structurally complex and diverse molecules for drug discovery and materials science has spurred the development of sophisticated strategies for the synthesis of polyfunctionalized imidazo[1,2-a]pyrazine derivatives. Starting from a simple precursor like this compound, multiple functional groups can be introduced in a controlled manner.
Sequential Cross-Coupling Reactions: A powerful strategy for building molecular complexity is the use of sequential cross-coupling reactions. For halogenated imidazo[1,2-a]pyrazines, the differential reactivity of various halogen substituents can be exploited. For instance, in a di- or tri-halogenated derivative, a more reactive halogen (e.g., iodine or bromine) can be selectively functionalized, followed by the reaction of a less reactive halogen like chlorine. An efficient one-pot selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines has been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling and direct C-H arylation. nih.gov
C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical and efficient method for introducing new functional groups without the need for pre-functionalized starting materials. rsc.org While the chloro-substituent in this compound is a prime site for cross-coupling, the other C-H bonds on the ring system can be targeted for direct functionalization. Radical reactions, often initiated by transition metal catalysis, metal-free oxidation, or photocatalysis, are increasingly being used for the direct functionalization of the imidazo[1,2-a]pyridine (B132010) scaffold, and these methods can be extended to its pyrazine counterpart. rsc.org
Function-Oriented Synthesis (FOS): This approach focuses on the synthesis of molecules with a specific biological function in mind. By strategically designing and synthesizing libraries of imidazo[1,2-a]pyrazine derivatives with diverse functional groups, researchers can explore the structure-activity relationships and identify potent bioactive compounds. nih.gov This often involves the synthesis of a common intermediate, which is then elaborated into a library of final compounds. researchgate.net
Multicomponent Reactions followed by Post-Condensation Modifications: Combining the efficiency of multicomponent reactions with subsequent functionalization steps is a powerful strategy for generating complex molecules. For example, a 3-aminoimidazo[1,2-a]pyrazine synthesized via a Groebke–Blackburn–Bienaymé reaction can undergo further modifications at the amino group or other positions on the ring system. nih.gov
| Strategy | Description | Key Advantages |
|---|---|---|
| Sequential Cross-Coupling | Stepwise functionalization of multiple halogen sites based on reactivity. | Controlled introduction of different substituents at specific positions. |
| C-H Functionalization | Direct introduction of functional groups at C-H bonds. | High atom economy, avoids pre-functionalization. |
| Function-Oriented Synthesis | Design and synthesis of compounds with a target biological activity. | Efficient exploration of structure-activity relationships. |
| MCRs with Post-Modification | Use of MCRs to build the core followed by further derivatization. | Rapid generation of molecular complexity and diversity. |
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering significant advantages in terms of efficiency, safety, and scalability. While the application of these technologies to the synthesis of this compound specifically is still an emerging area, the progress made with related heterocyclic systems provides a clear roadmap for future developments.
Continuous Flow Synthesis: Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This can lead to improved yields, higher purity, and safer handling of hazardous reagents and intermediates. nih.gov The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been successfully demonstrated in a fully automated continuous flow system, highlighting the potential for applying this technology to the synthesis of the imidazo[1,2-a]pyrazine core and its derivatives. acs.orgnih.gov Such systems can enable the rapid and scalable production of these important scaffolds. acs.org
Automated Synthesis Platforms: Automated synthesis platforms combine robotics, software, and chemical reactors to perform multi-step syntheses with minimal human intervention. These systems are particularly well-suited for the creation of compound libraries for high-throughput screening in drug discovery. researchgate.net The development of automated methods for the synthesis of imidazo[1,2-a]pyrazine libraries, potentially starting from a common intermediate like this compound, would significantly accelerate the discovery of new bioactive molecules.
The future of imidazo[1,2-a]pyrazine research will likely see a greater integration of these advanced technologies. The combination of flow chemistry for the efficient synthesis of the core scaffold and automated platforms for the subsequent diversification through an array of catalytic reactions will enable the rapid exploration of a vast chemical space, leading to the discovery of novel compounds with important applications in medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
